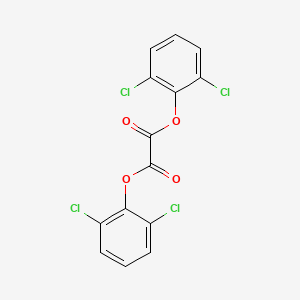

Bis(2,6-dichlorophenyl) ethanedioate

Beschreibung

Bis(2,6-dichlorophenyl) ethanedioate is an oxalate ester derivative featuring two 2,6-dichlorophenyl groups attached to an ethanedioate (oxalate) backbone. Its molecular formula is C₁₄H₆Cl₄O₆, with a calculated molecular weight of 411.8 g/mol. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the planar oxalate core.

Eigenschaften

CAS-Nummer |

188741-40-4 |

|---|---|

Molekularformel |

C14H6Cl4O4 |

Molekulargewicht |

380.0 g/mol |

IUPAC-Name |

bis(2,6-dichlorophenyl) oxalate |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-3-1-4-8(16)11(7)21-13(19)14(20)22-12-9(17)5-2-6-10(12)18/h1-6H |

InChI-Schlüssel |

AXPKYFFUKPIDAG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)OC(=O)C(=O)OC2=C(C=CC=C2Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dichlorophenyl) ethanedioate typically involves the reaction of oxalyl chloride with 2,6-dichlorophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Oxalyl chloride} + 2 \times \text{2,6-dichlorophenol} \rightarrow \text{Bis(2,6-dichlorophenyl) ethanedioate} + 2 \times \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of Bis(2,6-dichlorophenyl) ethanedioate can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,6-dichlorophenyl) ethanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Bis(2,6-dichlorophenyl) ethanedioate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Bis(2,6-dichlorophenyl) ethanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Bis(3,5-dichlorophenyl) Dioxaphosphepin Derivatives

Structure : The compounds (11bR)- and (11bS)-2,6-Bis(3,5-dichlorophenyl)-dinaphtho[1,3,2]dioxaphosphepin (C₃₂H₁₇Cl₄O₄P) feature a phosphorus-containing heterocyclic core with two 3,5-dichlorophenyl groups and naphtho-fused rings .

Molecular Weight : 638.25 g/mol, significantly higher than the target compound due to the phosphorus atom and extended aromatic system.

Key Differences :

- Central Moiety : Phosphorus-based dioxaphosphepin vs. oxalate ester.

- Substituent Position : Chlorines at 3,5-positions on phenyl groups vs. 2,6-positions in the target compound.

- Applications : Likely used in asymmetric catalysis or chiral ligand systems due to stereoisomerism (R/S configurations), whereas oxalate esters are more common in materials science .

Pyridine-Ethanedioate Salt (Public Law 108–429, Sec. 1207)

Structure : A pyridine-imidazole complex with ethanedioate counterions (1:2 ratio). The ethanedioate here acts as a coordinating anion, contrasting with the covalent ester linkage in the target compound .

Key Differences :

- Functionality : Ionic ethanedioate vs. covalent ester.

- Substituents : Complex heterocyclic substituents (pyridine-imidazole) vs. dichlorophenyl groups.

- Applications: Likely a pharmaceutical salt or surfactant due to ionic character, whereas covalent oxalate esters are used in non-polar environments .

Comparative Data Table

Research Implications and Limitations

- Stability : Oxalate esters are generally less thermally stable than phosphorus heterocycles, which may limit high-temperature applications .

- Data Gaps : Direct experimental data (e.g., spectral, thermodynamic) for Bis(2,6-dichlorophenyl) ethanedioate are absent in the provided evidence; comparisons rely on structural extrapolation.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.